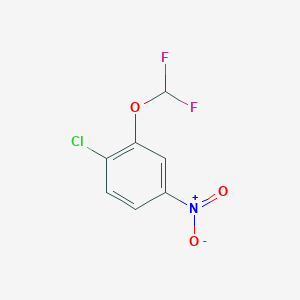

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Description

Properties

IUPAC Name |

1-chloro-2-(difluoromethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-5-2-1-4(11(12)13)3-6(5)14-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCUHUWZNNXBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40319-62-8 | |

| Record name | 1-chloro-2-(difluoromethoxy)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a halogenated nitroaromatic compound that has garnered significant interest as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifunctionalized aromatic core, featuring a chloro group, a difluoromethoxy moiety, and a nitro group, offers multiple reaction sites for derivatization. The presence of the difluoromethoxy group is of particular importance, as its incorporation into bioactive molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, offering valuable insights for researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a crystalline solid at room temperature, typically appearing as a pale yellow to light brown material[1]. Its molecular formula is C₇H₄ClF₂NO₃, corresponding to a molecular weight of 223.56 g/mol [1][2][3]. The presence of electron-withdrawing substituents on the benzene ring contributes to its solid state, a result of strong intermolecular forces[1].

A summary of its key physical and chemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 1261776-23-1 | [2][3][4] |

| Molecular Formula | C₇H₄ClF₂NO₃ | [1][2][3] |

| Molecular Weight | 223.56 g/mol | [1][2][3] |

| Appearance | Pale yellow to light brown crystalline solid | [1] |

| Boiling Point | 265.2 °C at 760 mmHg (Predicted) | [5] |

| Flash Point | 114.2 °C (Predicted) | [5] |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Excellent solubility in polar aprotic solvents like DMSO (>50 g/L). Good solubility in dichloromethane and chloroform (10-50 g/L). | [1] |

| XLogP3 | 3.5 | [5] |

Spectral Data

The structural features of this compound give rise to characteristic spectral data that are crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the positions of the chloro, difluoromethoxy, and nitro groups. A key feature is the triplet signal for the proton of the difluoromethoxy group, typically found at a chemical shift of around 6.65 ppm with a large coupling constant (J ≈ 71.9 Hz) due to coupling with the two fluorine atoms[6].

-

UV-Visible Spectroscopy: The UV-visible absorption spectrum is characteristic of a substituted nitrobenzene, displaying a weak absorption band in the near-UV region (around 340-350 nm). This absorption is attributed to the n→π* electronic transition of the nitro group[1].

-

Mass Spectrometry: The mass spectrum exhibits a molecular ion peak (M+) at m/z 223 and a characteristic isotopic peak at M+2 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom[1].

Synthesis and Reaction Mechanisms

The synthesis of this compound is most commonly achieved through the difluoromethylation of a corresponding phenolic precursor.

Primary Synthetic Route: Difluoromethylation of 2-Chloro-5-nitrophenol

A well-established method involves the reaction of 2-chloro-5-nitrophenol with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in the presence of a base.

Experimental Protocol:

A mixture of 2-chloro-5-nitrophenol, potassium carbonate, and sodium chlorodifluoroacetate in a solvent system of N,N-dimethylformamide (DMF) and water is degassed and heated. The reaction is then quenched with hydrochloric acid. After neutralization and extraction, the crude product is purified by column chromatography to afford this compound[6].

Causality Behind Experimental Choices:

-

Base (Potassium Carbonate): The base is essential for deprotonating the phenol to form the more nucleophilic phenoxide ion, which is necessary for the subsequent reaction with the difluorocarbene.

-

Solvent (DMF/Water): DMF is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the reaction. The presence of a small amount of water can aid in the solubility of the inorganic base.

-

Heating: The reaction requires elevated temperatures to promote the thermal decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene intermediate.

Reaction Mechanism:

The key step in this synthesis is the generation of difluorocarbene (:CF₂) from sodium chlorodifluoroacetate via thermal decarboxylation. The highly electrophilic difluorocarbene is then trapped by the nucleophilic phenoxide ion. Subsequent protonation yields the desired aryl difluoromethyl ether[7][8].

Caption: Synthesis of this compound.

Alternative Synthetic Considerations:

Other difluoromethylating agents, such as difluoromethyltriflate (HCF₂OTf) and S-(difluoromethyl)sulfonium salts, have been developed and could potentially be employed for the synthesis of this compound[9][10]. These reagents may offer milder reaction conditions or broader functional group tolerance. The mechanism for these reactions also generally proceeds through the in-situ generation of difluorocarbene[9].

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The strategic placement of its functional groups allows for sequential and selective transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key handle for amide bond formation, sulfonylation, or diazotization reactions. This transformation opens up a vast chemical space for the synthesis of diverse compound libraries for drug screening.

-

Nucleophilic Aromatic Substitution: The chloro group, activated by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, alcohols, and thiols, to introduce further diversity.

-

Building Block for Bioactive Molecules: This compound serves as an important starting material in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy and agents for treating infectious diseases[1]. The difluoromethoxy group is often incorporated to improve the pharmacokinetic properties of the final drug candidate.

Sources

- 1. Buy 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene | 1261776-23-1 [smolecule.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 1261776-23-1 | MFCD18392675 | 4-Chloro-2-(difluoromethoxy)-1-nitrobenzene [aaronchem.com]

- 4. biosynth.com [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Fluorinated Building Block

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene (CAS No: 40750-71-8) is a substituted nitrobenzene derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its molecular structure, featuring a chloro, a nitro, and a difluoromethoxy group on a benzene ring, provides multiple reactive sites for further chemical transformations. The incorporation of the difluoromethoxy (-OCF₂H) moiety is of particular strategic importance in medicinal and agricultural chemistry. This functional group can act as a lipophilic hydrogen bond donor, enhancing properties such as metabolic stability, bioavailability, and binding affinity of target molecules.[1][2] This guide provides an in-depth look at a proven synthetic pathway, detailed characterization methods, and essential safety protocols for this valuable compound.

| Compound Identifier | Value |

| IUPAC Name | This compound |

| Synonym(s) | 4-Chloro-3-(difluoromethoxy)nitrobenzene |

| CAS Number | 40750-71-8[3] |

| Molecular Formula | C₇H₄ClF₂NO₃[3] |

| Molecular Weight | 223.56 g/mol [3] |

Part 1: Synthesis Methodology

The synthesis of this compound is efficiently achieved through the O-difluoromethylation of the corresponding phenol. The selected protocol utilizes sodium chlorodifluoroacetate as the difluoromethylating agent, which decomposes in situ to generate difluorocarbene.

Principle of the Reaction

The core of this synthesis is a nucleophilic substitution reaction on a difluorocarbene intermediate. 2-Chloro-5-nitrophenol is first deprotonated by a base (potassium carbonate) to form a more nucleophilic phenoxide. Concurrently, sodium chlorodifluoroacetate, upon heating in a polar aprotic solvent like N,N-dimethylformamide (DMF), undergoes decarboxylation and subsequent elimination of a chloride ion to generate the highly reactive electrophile, difluorocarbene (:CF₂). The phenoxide then attacks the difluorocarbene, followed by protonation during the workup, to yield the desired difluoromethyl ether product.

Proposed Reaction Mechanism

The mechanism involves the thermal decomposition of the chlorodifluoroacetate salt to generate the key difluorocarbene intermediate, which is then trapped by the phenoxide.

Caption: Proposed mechanism for O-difluoromethylation via difluorocarbene.

Detailed Experimental Protocol

This protocol is adapted from a documented procedure with a reported yield of 95%.[3]

Materials:

-

2-Chloro-5-nitrophenol (10 g, 58 mmol)

-

Potassium carbonate (K₂CO₃, 9.4 g, 68 mmol)

-

Sodium chlorodifluoroacetate (18 g, 115 mmol)

-

N,N-dimethylformamide (DMF, 192 mL)

-

Deionized water (H₂O, 25 mL + additional for workup)

-

12 N Hydrochloric acid (HCl, 17 mL)

-

1 N Sodium hydroxide (NaOH, 213 mL)

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

-

Hexanes and Dichloromethane (DCM) for chromatography

Procedure:

-

Reaction Setup: To a suitable reaction flask, add 2-chloro-5-nitrophenol (10 g), potassium carbonate (9.4 g), sodium chlorodifluoroacetate (18 g), DMF (192 mL), and H₂O (25 mL).

-

Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 5 minutes. This is crucial to prevent side reactions with atmospheric oxygen and moisture.

-

Heating: Heat the reaction mixture to 100°C for 2.5 hours under a nitrogen atmosphere. The elevated temperature is necessary to induce the decomposition of sodium chlorodifluoroacetate.

-

Quenching and Acidification: Cool the mixture to room temperature. Carefully add 12 N HCl (17 mL) and H₂O (25 mL). Stir the mixture at room temperature for 1 hour.

-

Basification: Cool the resulting mixture to 0°C in an ice bath. Add 1 N NaOH solution (213 mL) portion-wise, ensuring the temperature remains low.

-

Extraction: Dilute the reaction mixture with H₂O and extract the product with diethyl ether (2x). The organic layer will contain the desired product.

-

Washing and Drying: Wash the combined organic layers with H₂O (1x) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (FCC) on silica gel, using a gradient of 0-50% dichloromethane in hexanes as the eluent. This step is essential to isolate the pure compound from unreacted starting materials and byproducts.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Part 2: Structural Characterization

Confirming the identity and purity of the synthesized this compound requires a suite of analytical techniques. Each method provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: This is one of the most powerful tools for confirming the structure. The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

-

Aromatic Region (δ 7.5-8.2 ppm): Three distinct signals are expected for the protons on the benzene ring. The specific splitting patterns (doublets, doublet of doublets) are dictated by their coupling to adjacent protons.

-

Difluoromethoxy Proton (δ ~6.6 ppm): The single proton of the -OCF₂H group is highly characteristic. It appears as a triplet due to coupling with the two adjacent fluorine atoms (²JHF coupling). The coupling constant is typically large, around 72 Hz.[3]

Reported ¹H NMR Data: [3] (400 MHz, CDCl₃): δ 8.15-8.12 (m, 1H), 8.08 (dd, J= 8.8, 2.5 Hz, 1H), 7.65 (d, J= 8.8 Hz, 1H), 6.65 (t, J = 71.9 Hz, 1H).

¹³C NMR: The carbon spectrum complements the proton data. Key expected signals include:

-

Aromatic Carbons: Six signals for the benzene ring carbons, with chemical shifts influenced by the electron-withdrawing/donating nature of the substituents.

-

Difluoromethoxy Carbon: A single carbon signal for the -OCF₂H group. This signal will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For this molecule, the mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (223.56 g/mol ).

-

Isotopic Pattern: Due to the presence of chlorine, an M+2 peak will be observed at approximately one-third the intensity of the M+ peak, which is characteristic of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Ar-NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-O Stretch: A strong band for the aryl ether linkage, typically in the 1250-1200 cm⁻¹ region.

-

C-F Stretch: Strong absorption bands in the 1100-1000 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 800-600 cm⁻¹.

Summary of Characterization Data

| Technique | Feature | Expected/Reported Value |

| ¹H NMR | Aromatic Protons | δ 8.15-8.12 (m, 1H), 8.08 (dd, 1H), 7.65 (d, 1H)[3] |

| -OCF₂H | δ 6.65 (t, J = 71.9 Hz, 1H)[3] | |

| ¹³C NMR | -OC F₂H | Triplet signal due to C-F coupling |

| Mass Spec. | Molecular Ion | m/z = 223.56 (with characteristic Cl isotope pattern) |

| IR Spec. | NO₂ Stretch (asymm.) | ~1530 cm⁻¹ |

| NO₂ Stretch (symm.) | ~1350 cm⁻¹ | |

| C-F Stretch | ~1100-1000 cm⁻¹ |

Part 3: Safety, Handling, and Storage

This compound is classified as an irritant and requires careful handling in a laboratory setting.[4][5]

Hazard Identification

-

Classification: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3, respiratory irritation).[4]

-

Signal Word: Warning[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated place, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment:

-

General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, gas, mist, or vapors.[4]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

References

- Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes.

-

Exploring 4-(Difluoromethoxy)nitrobenzene: Properties and Applications. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Preamble: A Chemocentric Approach to Mechanistic Toxicology

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a halogenated and fluorinated nitroaromatic compound. While not a pharmaceutical agent, its structure contains several moieties of significant toxicological and pharmacological interest. Understanding its potential mechanism of action is critical for assessing its safety profile and predicting its biological impact. This guide eschews a rigid template, instead adopting a logical, inquiry-driven framework that begins with the molecule's structure to generate hypotheses, then outlines a comprehensive, multi-phased experimental strategy to test these hypotheses. Every proposed protocol is designed to be a self-validating system, providing robust, interpretable data.

Section 1: Foundational Analysis and Mechanistic Hypotheses

The structure of this compound provides immediate clues to its likely biochemical reactivity. Three key features dominate this analysis: the nitroaromatic ring, the chloro substituent, and the difluoromethoxy group.

| Property | Value / Description | Rationale & Implication |

| Molecular Formula | C₇H₄ClF₂NO₃ | Defines the elemental composition. |

| Chemical Class | Substituted Chloronitrobenzene | Belongs to a class of compounds known for industrial use and potential toxicity, often related to methemoglobinemia and genotoxicity.[1][2] |

| Key Functional Groups | Nitro (-NO₂), Chloro (-Cl), Difluoromethoxy (-OCF₂H) | Each group suggests distinct pathways for metabolic activation or detoxification. |

Hypothesis 1: Bioactivation via Nitroreduction

The nitroaromatic group is a well-established substrate for enzymatic reduction.[3] One- and two-electron nitroreductases, including NADPH:cytochrome P450 reductase, can reduce the nitro group to form highly reactive intermediates like nitroso and hydroxylamine species.[4] These intermediates can induce oxidative stress through redox cycling or form covalent adducts with macromolecules like DNA and proteins, leading to genotoxicity and cellular dysfunction.[4][5] This bioreduction process is a central mechanism in the toxicity of many nitroaromatic compounds.[3][6]

Hypothesis 2: Electrophilic Reactivity and Glutathione Conjugation

The benzene ring is activated towards nucleophilic aromatic substitution by the strong electron-withdrawing nitro group, particularly at the ortho and para positions.[7][8][9] The chlorine atom represents a potential leaving group. This makes the compound an electrophile, susceptible to attack by biological nucleophiles. The most significant of these is the thiol group of glutathione (GSH), a primary cellular antioxidant.[[“]] Conjugation with GSH, often catalyzed by Glutathione S-transferases (GSTs), is a major detoxification pathway for xenobiotics.[11][12] Depletion of cellular GSH stores can leave the cell vulnerable to oxidative damage. While typically a detoxification step, in some cases, GSH conjugation can lead to the formation of toxic metabolites.[13]

Hypothesis 3: Role of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is often used in medicinal chemistry to enhance metabolic stability compared to a standard methoxy group (-OCH₃), as it is more resistant to oxidative metabolism and O-demethylation.[14][15] It is generally considered metabolically stable but can influence the electronic properties of the molecule and may serve as a lipophilic hydrogen bond donor.[16][17] While less likely to be a primary site of metabolic activation, its influence on the reactivity of the rest of the molecule must be considered.

The following diagram illustrates the primary hypothesized pathways for the metabolic activation of this compound.

Caption: Hypothesized metabolic pathways for this compound.

Section 2: A Phased Experimental Strategy for Mechanistic Elucidation

A tiered approach is proposed to systematically investigate the mechanism of action. This workflow is designed to first establish biological activity and then to dissect the specific molecular pathways involved.

Caption: A phased experimental workflow for mechanism of action studies.

Phase 1: Initial Screening & Target Identification

The objective of this phase is to confirm biological activity and gather initial evidence for the involvement of electrophilic or oxidative stress pathways.

Protocol 1: Cell Viability/Cytotoxicity Assay

-

Causality: To determine if the compound elicits a cytotoxic response and to establish a dose-response curve (IC₅₀). This is the foundational experiment to confirm biological relevance. A metabolically competent cell line, such as HepG2 human hepatoma cells, is recommended.

-

Methodology (MTT Assay):

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

-

-

Self-Validation: The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls ensures the assay is performing correctly. A clear dose-response relationship validates the compound's effect.

Protocol 2: Glutathione (GSH) Depletion Assay

-

Causality: To directly test the hypothesis that the compound is an electrophile that reacts with GSH. A decrease in cellular GSH levels is a strong indicator of electrophilic stress or extensive metabolism leading to GSH conjugation.[[“]]

-

Methodology (GSH-Glo™ Assay):

-

Cell Treatment: Seed and treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a shorter duration (e.g., 2-6 hours).

-

Lysis & Detection: Lyse the cells and add the GSH-Glo™ reagent, which contains a luciferin derivative and GST. The GST catalyzes the conjugation of GSH to the luciferin derivative, producing luciferin.

-

Luciferase Reaction: Add the Luciferin Detection Reagent to initiate a light-producing reaction.

-

Measurement: Measure luminescence using a plate-reading luminometer.

-

Analysis: A decrease in luminescence compared to the vehicle control indicates GSH depletion. Quantify the percentage of GSH remaining.

-

-

Self-Validation: A known GSH depletor (e.g., diethyl maleate) should be used as a positive control. The dose-dependent depletion of GSH provides confidence in the result.

Phase 2: Investigating Metabolic Activation

If Phase 1 indicates cytotoxicity, particularly in conjunction with GSH depletion, this phase aims to identify the specific metabolic pathways responsible.

Protocol 3: In Vitro Metabolism with Liver Fractions

-

Causality: To determine if the compound is metabolized by Phase I (e.g., cytochrome P450s, nitroreductases) or Phase II (e.g., GSTs) enzymes and to identify the resulting metabolites.[11][18] Liver S9 or microsomal fractions contain a rich complement of these enzymes.

-

Methodology:

-

Incubation Setup: Prepare an incubation mixture containing liver S9 fraction (or microsomes), an NADPH-regenerating system (for Phase I), and the test compound in a phosphate buffer (pH 7.4). For detecting GSH conjugates, supplement the mixture with GSH.

-

Incubation: Incubate at 37°C for a set time (e.g., 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge to pellet the protein and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent compound and any metabolites formed.

-

-

Self-Validation: Control incubations (without NADPH, without liver fractions) are critical to distinguish enzymatic metabolism from simple chemical degradation. The disappearance of the parent compound over time and the appearance of new mass peaks corresponding to expected modifications (e.g., reduction of -NO₂ to -NH₂, addition of GSH) validate the findings.

Protocol 4: Covalent Binding Assay

-

Causality: To definitively prove that the compound or its metabolites form covalent adducts with proteins. This is a key mechanism for toxicity for many reactive electrophiles.[19]

-

Methodology (Using Competitive Reverse-Polarity ABPP):

-

Cell Treatment: Treat cells with the test compound for a defined period.

-

Lysis & Probing: Lyse the cells and treat the proteome with a broad-spectrum nucleophilic probe (e.g., a hydrazine-alkyne probe) that reacts with electrophilic sites on proteins.[20]

-

Click Chemistry: Use click chemistry to attach a reporter tag (e.g., biotin) to the probe.

-

Enrichment & Digestion: Enrich the biotin-tagged proteins using streptavidin beads and perform on-bead tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry.

-

-

Analysis: A decrease in the signal for a specific probe-labeled peptide in the compound-treated sample compared to the control indicates that the compound has formed an adduct at that site, blocking the probe.

-

Self-Validation: This method provides site-specific information. Identifying a specific cysteine or lysine residue that is "blocked" by the compound provides high-confidence evidence of covalent modification.

Phase 3: Pathway & Target Confirmation

This final phase aims to confirm the upstream signaling pathways activated by the compound and to identify the specific protein targets of covalent modification.

Protocol 5: Nrf2/ARE Reporter Gene Assay

-

Causality: Many electrophilic and oxidative stressors activate the Keap1-Nrf2 pathway, a primary cellular defense mechanism against such insults.[21] This assay directly measures the activation of this pathway.

-

Methodology:

-

Cell Line: Use a cell line stably transfected with a luciferase reporter construct driven by an Antioxidant Response Element (ARE) promoter.

-

Treatment: Treat the cells with the test compound at various concentrations for 16-24 hours.

-

Lysis & Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Analysis: An increase in luciferase activity indicates activation of the Nrf2 pathway.

-

-

Self-Validation: A known Nrf2 activator, such as sulforaphane, must be used as a positive control. The dose-dependent increase in reporter activity, correlated with cytotoxicity and GSH depletion data, builds a cohesive mechanistic story.

Section 3: Data Synthesis and Mechanistic Conclusion

The power of this guide lies in the integration of data from all phases to construct a coherent mechanistic narrative.

| Experimental Result | Mechanistic Implication |

| High Cytotoxicity (Low IC₅₀) | The compound is biologically active and perturbs critical cellular functions. |

| Significant GSH Depletion | Strong evidence for an electrophilic mechanism or high metabolic turnover involving GSH conjugation. |

| Identification of Reduced Metabolites | Confirms the nitroreduction pathway is active, pointing to potential genotoxicity and redox cycling.[4] |

| Identification of GSH Conjugates | Confirms the electrophilic nature of the parent compound or a metabolite and identifies a primary detoxification route.[22] |

| Confirmation of Covalent Binding | Proves the formation of stable adducts with macromolecules, a common cause of idiosyncratic toxicity. |

| Activation of Nrf2/ARE Pathway | Confirms the induction of a cellular oxidative stress response, linking the chemical properties of the compound to a specific biological signaling cascade. |

References

- Xenobiotic metabolism - Wikipedia. Google.

- Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.

- National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. Toxicity Report Series.

- Ikeda, Y., & Fujii, J. (2023). Glutathione conjugation of xenobiotic compounds and their metabolic conversion in the extracellular space.

- Consensus. (n.d.).

- van Bladeren, P. J. (1988). Glutathione-dependent bioactivation of xenobiotics. Pharmacology & Therapeutics.

- Kalam, Y., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology.

- JoVE. (2025). Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation. Journal of Visualized Experiments.

- Purohit, V., & Basu, A. K. (2000). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

- Abreu, P. A., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. BenchChem.

- IARC. (1996). Chloronitrobenzenes. Inchem.org.

- Wang, Y., et al. (2018).

- Preetha, J. P., et al. (2024).

- Alfa Chemistry. (n.d.). Difluoromethyl. Alfa Chemistry.

- Tota, A., et al. (2019).

- Filo. (2025).

- Matthews, M. L., et al. (2020). Discovery of Electrophiles and Profiling of Enzyme Cofactors. Current Protocols in Chemical Biology.

- Filo. (2025). Use stability factors to explain why 1 chloro 4 nitrobenzene is more reactive towards nucleophilic aromatic substitution than 1 chloro 3 nitrobenzene. Filo.

- Filo. (2025).

- Singh, J., et al. (2017). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry.

- Simoni, E., et al. (2023). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules.

Sources

- 1. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloronitrobenzenes (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]

- 3. scielo.br [scielo.br]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]

- 8. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]

- 9. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 10. consensus.app [consensus.app]

- 11. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 12. Video: Phase II Reactions: Glutathione Conjugation and Mercapturic Acid Formation [jove.com]

- 13. Glutathione-dependent bioactivation of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. omicsonline.org [omicsonline.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of Electrophiles and Profiling of Enzyme Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity [mdpi.com]

- 22. researchgate.net [researchgate.net]

Reactivity of the difluoromethoxy group in nitroaromatic compounds

An In-Depth Technical Guide to the Reactivity of the Difluoromethoxy Group in Nitroaromatic Compounds

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent. This guide provides an in-depth analysis of the reactivity of the difluoromethoxy group within nitroaromatic systems, a common scaffold in pharmaceutical development. We will explore its unique electronic properties, its dual role as both an activating group and a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, and its broader implications for drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced reactivity of this important functional group.

The Difluoromethoxy Group: A Profile of Unique Physicochemical Properties

The difluoromethoxy group occupies a unique space between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, granting medicinal chemists a greater degree of control in molecular design.[1] The introduction of two fluorine atoms dramatically alters the group's electronic character and steric profile compared to a simple methoxy group.

Electronic Effects and Lipophilicity

The primary influence of the -OCF₂H group on an aromatic ring is its moderate electron-withdrawing nature, driven by the strong inductive effect of the two fluorine atoms.[1][2][3] This effect is crucial when the group is attached to a nitroaromatic ring, as it synergistically enhances the ring's electrophilicity, making it more susceptible to nucleophilic attack.

A key feature that distinguishes the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding—a characteristic absent in methoxy and trifluoromethoxy groups.[1][4] This allows the -OCF₂H group to serve as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially improving metabolic stability while maintaining key binding interactions.[1][5]

To provide a clear comparative framework, the key physicochemical parameters for the methoxy, difluoromethoxy, and trifluoromethoxy groups are summarized below.

| Property | Substituent | -OCH₃ | -OCF₂H | -OCF₃ |

| Lipophilicity | Hansch Parameter (π) | -0.02 | +0.45 | +1.04 |

| H-Bond Acidity | Abraham Parameter (A) | 0.00 | ~0.10 - 0.15 | 0.00 |

| Inductive Effect | Hammett Constant (σI) | +0.27 | +0.39 (est.) | +0.43 |

| Resonance Effect | Hammett Constant (σR) | -0.27 | -0.15 (est.) | -0.10 (est.) |

Table 1: Comparative physicochemical properties of methoxy and fluorinated methoxy substituents. Data compiled from multiple sources to illustrate relative trends.[1]

Core Reactivity: The Difluoromethoxy Group in Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is a prerequisite for activating an aromatic ring toward nucleophilic aromatic substitution (SNAr).[6] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The electron-withdrawing character of the difluoromethoxy group further depletes the electron density of the nitroaromatic ring, enhancing the rate of the initial, typically rate-determining, nucleophilic attack.[7]

Caption: General SₙAr Mechanism on a Nitroaromatic Ring.

The Difluoromethoxy Group as a Leaving Group: A "Pseudohalogen"

While often installed to improve metabolic stability, a critical and often overlooked aspect of the difluoromethoxy group is its ability to function as a leaving group in SNAr reactions under forcing conditions.[8] Research has demonstrated that in reactions with aqueous ammonia at high temperatures (80-160 °C) and pressures, the -OCF₂H group can be displaced by an amino group, behaving as a "pseudohalogen".[8][9]

This reactivity is highly dependent on the substitution pattern of the nitroaromatic ring. The leaving group potential of -OCF₂H is compared to halogens in the following order of reactivity for displacement:

F > -OCF₂H >> Cl [8]

This finding is significant. While the difluoromethoxy group is a poorer leaving group than fluorine, its reactivity far surpasses that of chlorine in analogous positions.[8] This phenomenon is attributed to the strong electron-withdrawing nature of the -OCF₂H group, which stabilizes the Meisenheimer complex intermediate, thereby lowering the activation energy for the initial nucleophilic attack, similar to the effect seen with a fluorine substituent.[7]

Competitive Substitution Reactions

In nitroaromatic systems containing both a difluoromethoxy group and a halogen, competitive substitution can occur. The outcome is dictated by the nature of the halogen and the relative positions of the substituents.

A study on the amination of various difluoromethoxy- and halogen-substituted nitrobenzenes provides clear evidence of this competitive reactivity.[8]

| Substrate | Reaction Conditions | Major Product(s) | Outcome |

| 1-Chloro-2-(difluoromethoxy)-4-fluoro-5-nitrobenzene | Aq. NH₃, 80-100 °C | Displacement of Fluorine | Fluorine is the superior leaving group. |

| 1,4-Dichloro-2-(difluoromethoxy)-5-nitrobenzene | Aq. NH₃, 140-160 °C | Displacement of -OCF₂H | -OCF₂H is displaced in preference to Chlorine. |

| 1-Fluoro-2,4-bis(difluoromethoxy)-5-nitrobenzene | Aq. NH₃, 120 °C | Displacement of Fluorine and ortho--OCF₂H | Both F and the activated ortho--OCF₂H are displaced. |

Table 2: Summary of competitive amination reactions on poly-substituted nitrobenzenes, demonstrating the relative leaving group abilities.[8]

Caption: Competitive nucleophilic attack on a di-chloro-difluoromethoxy-nitrobenzene.

Synthetic Methodologies and Experimental Protocols

The utility of difluoromethoxy-substituted nitroaromatics as chemical intermediates hinges on their efficient synthesis.[10][11] The most common approach is the direct O-difluoromethylation of the corresponding nitrophenol.[1]

Workflow for Synthesis of Aryl Difluoromethyl Ethers

The general workflow involves the deprotonation of a phenol followed by reaction with a difluorocarbene precursor.

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

Detailed Protocol: O-Difluoromethylation of 4-Nitrophenol

This protocol describes a representative procedure for the synthesis of 1-(difluoromethoxy)-4-nitrobenzene.

Materials:

-

4-Nitrophenol

-

Diethyl (bromodifluoromethyl)phosphonate [BrCF₂P(O)(OEt)₂]

-

Potassium hydroxide (KOH)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Diethyl ether

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a 2:1 mixture of acetonitrile and water, add potassium hydroxide (2.5 eq) and stir at room temperature until all solids dissolve.

-

Reagent Addition: Add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise to the solution over 15 minutes. The reaction is often exothermic; maintain the temperature below 35 °C with a water bath if necessary.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(difluoromethoxy)-4-nitrobenzene.

Strategic Applications in Drug Development

The unique properties of the difluoromethoxy group are strategically employed to overcome common challenges in drug discovery.

-

Enhanced Metabolic Stability: The primary reason for incorporating the -OCF₂H group is to block metabolic O-demethylation, a common pathway for drug inactivation by cytochrome P450 enzymes.[1][12] The strong carbon-fluorine bonds are highly resistant to oxidative cleavage, which can significantly increase a drug's half-life and bioavailability.[13][14]

-

Modulation of pKa: The group's electron-withdrawing nature can lower the pKa of nearby acidic or basic centers.[1] This allows for precise tuning of a molecule's ionization state at physiological pH, which is critical for solubility, cell permeability, and target engagement.[1]

-

Bioisosterism: As a metabolically stable hydrogen bond donor, the -OCF₂H group is an effective bioisostere for hydroxyl and thiol groups. This allows chemists to replace metabolically labile groups while preserving crucial interactions with the biological target.[1]

Protocol: In Vitro Metabolic Stability Assay

To empirically validate the increased metabolic stability of a difluoromethoxy-containing compound, an in vitro assay using liver microsomes is essential.

Objective: To compare the metabolic stability (t₁/₂) of a difluoromethoxy-containing test compound against its methoxy analogue.

Materials:

-

Test compound (Ar-OCF₂H) and reference compound (Ar-OCH₃), 10 mM in DMSO

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile containing an internal standard (e.g., warfarin) for quenching

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare an incubation mixture by combining phosphate buffer, the NADPH regenerating system, and HLM in a microcentrifuge tube. Pre-warm at 37 °C for 10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the test compound or reference compound to the mixture (final concentration typically 1 µM).

-

Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect an aliquot of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with the internal standard.

-

Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693/k).

Conclusion

The difluoromethoxy group is a multifaceted tool in the design of nitroaromatic compounds for pharmaceutical applications. Its reactivity is a tale of two distinct but related roles. On one hand, its inherent electron-withdrawing nature activates the nitroaromatic ring, making it a more potent electrophile for desired synthetic transformations. On the other hand, under specific, often forcing conditions, it can itself be the target of nucleophilic attack, acting as a leaving group with reactivity intermediate between fluorine and chlorine.

A thorough understanding of this dualistic nature is paramount for chemists. It allows for the rational design of synthetic routes and the anticipation of potential side reactions. By leveraging its capacity to enhance metabolic stability, modulate pKa, and participate in unique hydrogen bonding interactions, the difluoromethoxy group will continue to be a strategic asset in the development of safer and more effective therapeutics.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. ResearchGate. [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. NIH National Library of Medicine. [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH National Library of Medicine. [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. [Link]

-

Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. NIH National Library of Medicine. [Link]

-

Trifluoromethoxy group electron-withdrawing or electron-donating? Reddit. [Link]

-

Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging. NIH National Library of Medicine. [Link]

-

View of A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Imperial College London. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. NIH National Library of Medicine. [Link]

-

A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). ResearchGate. [Link]

-

The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

-

The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. NIH National Library of Medicine. [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

-

Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. Nanyang Technological University. [Link]

-

Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Imperial College London. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. Late‐Stage 18F‐Difluoromethyl Labeling of N‐Heteroaromatics with High Molar Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. View of A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds [ophcj.nuph.edu.ua]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

An In-depth Spectroscopic Analysis of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Signature

1-Chloro-2-(difluoromethoxy)-4-nitrobenzene is a substituted aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique combination of a chloro group, a nitro group, and a difluoromethoxy group on a benzene ring gives rise to a distinct chemical reactivity and a complex spectroscopic profile. Accurate structural elucidation and purity assessment are paramount for its application in drug development and materials science. This guide provides a comprehensive technical overview of the analytical methodologies employed to characterize this molecule, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous confirmation of the molecular structure.

The structural framework of this compound, with the IUPAC numbering convention, is presented below. This numbering is critical for the assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[2][3] CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the signals of the analyte.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is sufficient.

-

Number of Scans: 16-32 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS at 0 ppm).

Data Interpretation and Analysis

The experimental ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz displays the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.15 - 8.12 | m (dd) | J = 8.8, 2.5 | 1H | H-5 |

| 8.08 | dd | J = 8.8, 2.5 | 1H | H-3 |

| 7.65 | d | J = 8.8 | 1H | H-6 |

| 6.65 | t | J = 71.9 | 1H | -OCF₂H |

Source: Experimental data.[4]

Analysis of the Aromatic Region (δ 7.0-8.5 ppm):

-

The signals for the three aromatic protons appear in the downfield region, which is characteristic for protons attached to an electron-deficient aromatic ring.[5] The strong electron-withdrawing nature of the nitro group at C-4 significantly deshields the ortho (H-3 and H-5) and para (H-6, relative to the chloro group) protons.

-

H-5 (δ 8.15-8.12): This proton is ortho to the nitro group and meta to the chloro group. It appears as a doublet of doublets due to coupling with H-6 (ortho coupling, J ≈ 8.8 Hz) and H-3 (meta coupling, J ≈ 2.5 Hz).

-

H-3 (δ 8.08): This proton is also ortho to the nitro group and meta to the difluoromethoxy group. Its chemical shift is similar to H-5, and it appears as a doublet of doublets due to coupling with H-6 (para coupling, which is often small or zero and may not be resolved) and H-5 (meta coupling, J ≈ 2.5 Hz).

-

H-6 (δ 7.65): This proton is ortho to the chloro group and meta to the nitro group. It is the most upfield of the aromatic protons and appears as a doublet due to ortho coupling with H-5 (J ≈ 8.8 Hz).

Analysis of the Aliphatic Region (δ 6.0-7.0 ppm):

-

-OCF₂H (δ 6.65): This signal is highly characteristic. The proton of the difluoromethoxy group is significantly deshielded and appears as a triplet due to coupling with the two equivalent fluorine atoms. The large coupling constant (²JHF = 71.9 Hz) is typical for geminal H-F coupling.[6]

¹⁹F NMR Spectroscopy: A Fluorine-Centric View

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7] It is characterized by a very wide range of chemical shifts, making it highly sensitive to the electronic environment of the fluorine atoms.[8]

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A multinuclear NMR spectrometer equipped with a fluorine probe is required. The experiment is typically run at a frequency corresponding to the magnetic field strength (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

-

Acquisition Parameters:

-

Decoupling: Both proton-coupled and decoupled spectra can be acquired. A proton-decoupled spectrum will show a singlet, confirming the chemical equivalence of the two fluorine atoms. A coupled spectrum will show the splitting pattern due to the proton.

-

Referencing: Chemical shifts are referenced externally to a standard such as CFCl₃ (δ = 0 ppm).

-

Predicted Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -80 to -95 | d | ²JHF ≈ 72 | -OCF₂H |

Source: Predicted based on analogous compounds.[6][9]

Analysis:

-

Chemical Shift: The difluoromethoxy group (-OCF₂H) typically resonates in the region of -80 to -95 ppm.[6] The electron-withdrawing environment of the substituted nitrobenzene ring would likely place the signal in the more deshielded (less negative) end of this range.

-

Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, the two chemically equivalent fluorine atoms will be split by the single proton of the difluoromethoxy group, resulting in a doublet. The coupling constant, ²JHF, is expected to be large, around 72 Hz, consistent with the corresponding splitting observed in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A multinuclear NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is beneficial, especially for quaternary carbons which have longer relaxation times.

-

Predicted Data and Interpretation

Predicting the ¹³C chemical shifts involves considering the additive effects of each substituent on the benzene ring. The substituent effects for chloro, nitro, and methoxy groups are well-documented, and we can extrapolate to the difluoromethoxy group.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-4 | Attached to the strongly electron-withdrawing NO₂ group.[10] |

| ~148 | C-2 | Attached to the electronegative difluoromethoxy group. |

| ~145 | C-1 | Attached to the chloro group. |

| ~128 | C-6 | ortho to the chloro group. |

| ~125 | C-5 | ortho to the nitro group. |

| ~118 | C-3 | meta to the nitro group and chloro group. |

| ~115 (t) | -OCF₂H | Attached to oxygen and two fluorine atoms. The signal will be a triplet due to ¹JCF coupling.[6] |

Source: Predicted based on substituent effects and data from similar compounds.[10][11][12]

Analysis:

-

The six aromatic carbons will have distinct chemical shifts due to the different electronic environments created by the three substituents.

-

Carbons directly attached to electron-withdrawing groups (C-1, C-2, C-4) will be the most deshielded and appear at the lowest field (highest ppm values).

-

The carbon of the difluoromethoxy group (-OCF₂H) is expected to appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). This is a highly diagnostic signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

Experimental Protocol: IR

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film (for low-melting solids or oils): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted Data and Interpretation

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100-3000 | Medium-Weak | C-H stretch | Aromatic C-H |

| ~ 1600, 1475 | Medium-Weak | C=C stretch | Aromatic ring |

| ~ 1530-1500 | Strong | Asymmetric N-O stretch | Nitro (NO₂) |

| ~ 1350-1330 | Strong | Symmetric N-O stretch | Nitro (NO₂) |

| ~ 1200-1000 | Strong | C-F stretch | Difluoromethoxy (-OCF₂) |

| ~ 1250 | Strong | Asymmetric C-O-C stretch | Aryl ether |

| ~ 850 | Strong | C-H out-of-plane bend | 1,2,4-trisubstituted benzene |

| ~ 750 | Medium-Strong | C-Cl stretch | Aryl chloride |

Source: Predicted based on characteristic group frequencies.[4][13][14][15][16]

Analysis:

-

The two most intense and diagnostic peaks will be the asymmetric and symmetric stretches of the nitro group.[13] For aromatic nitro compounds, these typically appear near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.[4]

-

Strong absorptions in the 1200-1000 cm⁻¹ region are expected for the C-F stretching vibrations of the difluoromethoxy group.

-

The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations around 1600 and 1475 cm⁻¹.

-

The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending bands in the 900-650 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Data and Interpretation

Molecular Ion (M⁺•):

-

The molecular weight of this compound (C₇H₄ClF₂NO₃) is 223.56 g/mol .

-

The mass spectrum will show a molecular ion peak at m/z = 223.

-

Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), an M+2 peak at m/z = 225 will be observed with an intensity of approximately one-third that of the M⁺• peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

Key Fragmentation Pathways: The fragmentation of nitroaromatic compounds is well-characterized and often involves the loss of the nitro group constituents.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Analysis of Major Predicted Fragments:

-

Loss of NO₂ (m/z 177/179): A very common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), leading to the fragment [C₇H₄ClF₂O]⁺.[17][18]

-

Loss of NO (m/z 193/195): Loss of nitric oxide (•NO) from the molecular ion can also occur, often preceded by a rearrangement to a nitrite intermediate.[19] This would result in the fragment [C₇H₄ClF₂O₂]⁺.

-

Loss of OCF₂H (m/z 157/159): Cleavage of the ether bond can lead to the loss of the difluoromethoxy radical (•OCF₂H), resulting in the 4-chloro-3-nitrophenoxy cation.

-

Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the phenoxy-type cations.

| m/z (for ³⁵Cl) | Predicted Identity |

| 223 | [M]⁺• (Molecular ion) |

| 177 | [M - NO₂]⁺ |

| 193 | [M - NO]⁺ |

| 157 | [M - OCF₂H]⁺• |

Source: Predicted based on established fragmentation patterns.[17][18][19][20]

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound demonstrates the power of a multi-technique approach. ¹H and ¹⁹F NMR provide precise details on the local environments and connectivity of the hydrogen and fluorine atoms, while ¹³C NMR elucidates the carbon backbone. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic nitro and difluoromethoxy moieties. Finally, mass spectrometry provides an unambiguous determination of the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The convergence of these distinct datasets provides a robust and self-validating characterization, ensuring the structural integrity and identity of this important chemical intermediate for researchers and drug development professionals.

References

-

Reddit. How does solvent choice effect chemical shift in NMR experiments? (2022). Available from: [Link]

- J. Rullkötter, H. Budzikiewicz. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

-

Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available from: [Link]

-

J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available from: [Link]

-

NIH National Center for Biotechnology Information. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Available from: [Link]

-

ACS Publications. Computational Analysis of Solvent Effects in NMR Spectroscopy. (2009). Available from: [Link]

-

ACS Publications. On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. Available from: [Link]

-

University of Calgary. IR: nitro groups. Available from: [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. Available from: [Link]

-

SpectraBase. 1-Chloro-2-methoxy-4-nitro-benzene - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Available from: [Link]

-

NIH National Center for Biotechnology Information. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Available from: [Link]

-

Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Available from: [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

-

Canadian Science Publishing. The 13c nmr spectra of sterically hindered C-nitrosoaromatic compounds. Available from: [Link]

-

Chegg. Solved This is the IR report for 1-methoxy-2-chloro-4 | Chegg.com. (2024). Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

-

ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available from: [Link]

-

CASPRE. 13C NMR Predictor. Available from: [Link]

-

University of Colorado Boulder. Infrared (IR) Spectroscopy. Available from: [Link]

-

NIST. Benzene, 2-chloro-1-methoxy-4-nitro-. Available from: [Link]

-

PubChem. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene. Available from: [Link]

-

University of Puget Sound. Table of Characteristic IR Absorptions. Available from: [Link]

-

Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available from: [Link]

-

University of Regensburg. Chemical shifts. Available from: [Link]

-

PubChem. 2-Chloro-1-methoxy-4-nitrobenzene. Available from: [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015). Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025). Available from: [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. reddit.com [reddit.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This document synthesizes available solubility data, outlines detailed experimental protocols for its determination, and delves into the theoretical principles governing its dissolution behavior, with a focus on Hansen Solubility Parameters.

Introduction: The Significance of this compound and its Solubility Profile

This compound (CAS No. 40750-71-8) is a substituted nitroaromatic compound with the molecular formula C₇H₄ClF₂NO₃ and a molecular weight of 223.56 g/mol .[1][2] Its structural features, including a chloro, a difluoromethoxy, and a nitro group on a benzene ring, make it a versatile building block in organic synthesis. The presence of these functional groups imparts a specific polarity and reactivity to the molecule, influencing its physical properties, most notably its solubility.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that dictates its behavior in various stages of drug development and chemical manufacturing. From reaction kinetics in a homogeneous solution to the efficiency of extractive workups and the final formulation of a drug product, solubility data informs crucial decisions. A thorough understanding of how this compound interacts with different organic solvents allows chemists and engineers to:

-

Select appropriate reaction media: Ensuring that all reactants are in the solution phase is often crucial for achieving optimal reaction rates and yields.

-

Design efficient purification processes: Crystallization, a common purification technique, relies heavily on the differential solubility of the target compound and impurities in a given solvent system.

-

Develop robust analytical methods: Solubility data is essential for preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

-

Predict and control process safety: Understanding solubility can help in preventing unwanted precipitation in process streams and equipment.

This guide aims to provide a detailed resource for professionals working with this compound, enabling them to make informed decisions regarding solvent selection and handling.

Physicochemical Properties and Predicted Solubility Behavior